molecular formula C59H91N15O18 B598552 HSV-1 Glycoprotein (gB) (497-507) CAS No. 148337-11-5

HSV-1 Glycoprotein (gB) (497-507)

カタログ番号: B598552
CAS番号: 148337-11-5
分子量: 1298.464
InChIキー: MOCPYXPXGDIVNO-MPYBFVCQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The preparation of HSV-1 Glycoprotein (gB) (497-507) involves synthetic peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial production methods for peptides like HSV-1 Glycoprotein (gB) (497-507) often involve large-scale SPPS, utilizing automated synthesizers to increase efficiency and yield .

化学反応の分析

HSV-1 Glycoprotein (gB) (497-507) primarily undergoes reactions typical of peptides, including:

    Hydrolysis: Breaking peptide bonds in the presence of water, often catalyzed by enzymes or acidic/basic conditions.

    Oxidation: Oxidative modifications can occur on amino acid side chains, particularly those containing sulfur (e.g., cysteine).

    Reduction: Reduction reactions can reverse oxidative modifications.

    Substitution: Amino acid residues can be substituted through chemical or enzymatic methods to study structure-function relationships.

Common reagents used in these reactions include acids, bases, oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., dithiothreitol) . Major products formed from these reactions depend on the specific conditions and reagents used.

類似化合物との比較

Similar compounds to HSV-1 Glycoprotein (gB) (497-507) include other immunodominant epitopes from viral glycoproteins, such as:

    HSV-2 Glycoprotein B (gB) epitopes: Similar in function but derived from herpes simplex virus type 2.

    HIV-1 Glycoprotein 120 (gp120) epitopes: Used in studies of immune responses against HIV.

    Influenza Hemagglutinin (HA) epitopes: Targeted in influenza vaccine development.

HSV-1 Glycoprotein (gB) (497-507) is unique due to its specific role in HSV-1 infection and its ability to activate CD8+ T cells independently of CD4+ T cells .

生物活性

Herpes Simplex Virus type 1 (HSV-1) glycoprotein B (gB) is a critical component of the viral envelope that plays a vital role in the virus's ability to infect host cells. The specific peptide sequence from amino acids 497 to 507 of gB has been identified as an important T cell epitope, which is instrumental in eliciting immune responses. This article delves into the biological activity of HSV-1 glycoprotein (gB) (497-507), exploring its mechanisms of action, immunological significance, and potential therapeutic applications.

Structure and Function of HSV-1 gB

HSV-1 gB is a class III membrane fusion protein, consisting of 904 amino acids. It is essential for viral entry into host cells, facilitating membrane fusion through interactions with other glycoproteins, particularly gD, gH, and gL. The peptide sequence 497-507 is recognized as an H-2Kb-restricted T cell epitope, which activates CD8+ cytotoxic T lymphocytes (CTLs) independently of CD4+ T helper cells .

1. Immune Activation:
Research indicates that the peptide 497-507 induces an anamnestic response in CTLs upon re-exposure, demonstrating its potential as a vaccine candidate. CTLs primed with this peptide can mount a robust immune response against HSV-1 .

2. Evasion of Immune Responses:
The presence of an N-glycan shield on the gB protein has been shown to facilitate viral evasion from neutralizing antibodies. This glycan shield is crucial for the virus's neurovirulence and its ability to replicate within the central nervous system .

3. Membrane Fusion:
Glycoprotein B plays a crucial role in the membrane fusion process necessary for viral entry into host cells. It interacts with heparan sulfate proteoglycans on the cell surface to initiate infection .

Table 1: Summary of Key Studies on HSV-1 gB (497-507)

Study ReferenceFocusKey Findings
Vasilakos et al. (1993) Immune ResponseDemonstrated that peptide 497-507 activates CD8+ CTLs independently of CD4+ T cells.
Recent Study (2023) Immune EvasionIdentified N-glycan shield on gB that aids in evasion from human antibodies and enhances neurovirulence.
Agelidis & Shukla (2015) Membrane FusionHighlighted gB's role in mediating membrane fusion with host cells via interactions with other glycoproteins.

Case Study: Immunogenicity in Mice

In a study conducted by Vasilakos et al., C57BL/6 mice were immunized with the synthetic peptide representing residues 497-507 of gB. The results showed significant activation of CD8+ CTLs, indicating that this peptide could be pivotal for developing vaccines targeting HSV-1 .

Therapeutic Implications

Given its role in immune activation and potential for inducing protective responses against HSV-1, the gB (497-507) peptide holds promise for vaccine development. Additionally, understanding the mechanisms by which gB evades immune detection can inform strategies for enhancing vaccine efficacy against HSV infections.

特性

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H91N15O18/c1-7-31(4)47(74-55(88)43(29-76)72-54(87)42(28-75)73-56(89)46(61)33(6)77)57(90)68-38(21-23-45(79)80)50(83)70-40(26-34-15-10-8-11-16-34)52(85)65-32(5)48(81)66-36(19-14-24-64-59(62)63)49(82)69-39(25-30(2)3)53(86)67-37(20-22-44(60)78)51(84)71-41(58(91)92)27-35-17-12-9-13-18-35/h8-13,15-18,30-33,36-43,46-47,75-77H,7,14,19-29,61H2,1-6H3,(H2,60,78)(H,65,85)(H,66,81)(H,67,86)(H,68,90)(H,69,82)(H,70,83)(H,71,84)(H,72,87)(H,73,89)(H,74,88)(H,79,80)(H,91,92)(H4,62,63,64)/t31-,32-,33+,36-,37-,38-,39-,40-,41-,42-,43-,46-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCPYXPXGDIVNO-MPYBFVCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H91N15O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。